2,4-Imidazolidinedione, 5,5-bis(3,4,5-trihydroxyphenyl)-
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Overview
Description
2,4-Imidazolidinedione, 5,5-bis(3,4,5-trihydroxyphenyl)- is a chemical compound with the molecular formula C15H12N2O8. It is known for its unique structure, which includes two imidazolidinedione rings each substituted with three hydroxyl groups on the phenyl rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 5,5-bis(3,4,5-trihydroxyphenyl)- typically involves the reaction of 3,4,5-trihydroxybenzaldehyde with urea under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the imidazolidinedione ring. The reaction conditions often require a temperature range of 80-100°C and a reaction time of several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,4-Imidazolidinedione, 5,5-bis(3,4,5-trihydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl rings can be oxidized to form quinones.
Reduction: The imidazolidinedione ring can be reduced to form imidazolidine derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Ethers or esters depending on the substituent used.
Scientific Research Applications
2,4-Imidazolidinedione, 5,5-bis(3,4,5-trihydroxyphenyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and resins due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,4-Imidazolidinedione, 5,5-bis(3,4,5-trihydroxyphenyl)- involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can act as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(hydroxymethyl)-5,5-dimethyl hydantoin (DMDM Hydantoin)
- Hydroxymethyl-5,5-dimethyl hydantoin (MDM Hydantoin)
Uniqueness
Compared to similar compounds, 2,4-Imidazolidinedione, 5,5-bis(3,4,5-trihydroxyphenyl)- is unique due to the presence of multiple hydroxyl groups on the phenyl rings.
Properties
CAS No. |
74697-64-6 |
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Molecular Formula |
C15H12N2O8 |
Molecular Weight |
348.26 g/mol |
IUPAC Name |
5,5-bis(3,4,5-trihydroxyphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C15H12N2O8/c18-7-1-5(2-8(19)11(7)22)15(13(24)16-14(25)17-15)6-3-9(20)12(23)10(21)4-6/h1-4,18-23H,(H2,16,17,24,25) |
InChI Key |
QBSIJZBHECIFOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C2(C(=O)NC(=O)N2)C3=CC(=C(C(=C3)O)O)O |
Origin of Product |
United States |
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